1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)methanesulfonamide
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Description
1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H33NO4S and its molecular weight is 419.58. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
- The compound has been used in synthesizing new derivatives like N-(oxiran-2-ylmethyl) (glycidyl) derivatives, showing the potential for creating a range of chemical structures (Palchikov, Prid’ma, & Kas’yan, 2014).
Physicochemical Properties and Ecotoxicity
- Research on related compounds demonstrates their physicochemical properties, such as density, viscosity, and thermal degradation. These studies are essential for understanding how the compound and its derivatives behave under different conditions (Sardar et al., 2018).
Molecular Structure and Conformation
- The molecular structure and conformation of similar compounds have been studied, providing insights into their chemical behavior and potential applications in various fields (Chěnevert, Gagnon, & Bélanger-Gariépy, 1993).
Chemical Transformations
- Research has explored the chemical transformations of related compounds, which is fundamental for developing new chemical synthesis processes (Bondar' et al., 2001).
Hydrogen-Bonding Patterns
- Studies on the hydrogen-bonding patterns of bicyclic keto acids related to this compound provide insights into their potential for forming stable structures and interactions (Lalancette, Coté, & Thompson, 1997).
Analytical Methodology
- Analytical methods have been developed for determining related compounds in biological samples, indicating the importance of these compounds in biomedical research (Kline, Kusma, & Matuszewski, 1999).
Properties
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO4S/c1-21(2)18-10-13-23(21,20(25)14-18)16-29(26,27)24-15-22(11-4-5-12-22)17-6-8-19(28-3)9-7-17/h6-9,18,24H,4-5,10-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHMGESUHJXWCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC3(CCCC3)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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